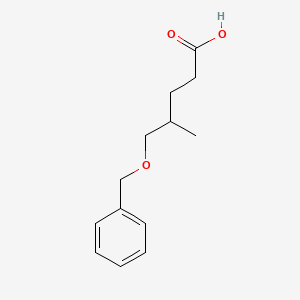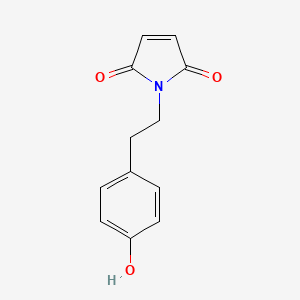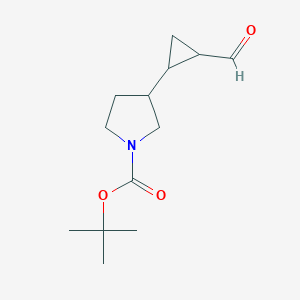
(Beta-ALA70)-C3A (70-77)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Beta-ALA70)-C3A (70-77) is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is part of a broader class of heterocyclic compounds, which are characterized by their ring-like structures containing at least one atom other than carbon. Heterocyclic compounds are widely studied due to their diverse chemical properties and significant roles in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Beta-ALA70)-C3A (70-77) typically involves several steps, starting with the preparation of the core heterocyclic structure. Common synthetic methods include:
Metal-Catalyzed Reactions: These reactions often involve the use of transition metals such as palladium or nickel to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Hydrometallation: This method involves the addition of a metal hydride to an alkene, resulting in the formation of an alkylmetal compound.
Metathesis Reactions: These reactions involve the exchange of parts between two reacting chemical species, often leading to the formation of new compounds.
Industrial Production Methods
Industrial production of (Beta-ALA70)-C3A (70-77) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(Beta-ALA70)-C3A (70-77) undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(Beta-ALA70)-C3A (70-77) has a wide range of applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (Beta-ALA70)-C3A (70-77) involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Beta-ALA70)-C3A (70-77) include other heterocyclic compounds such as:
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
tert-Butyl carbamate: Used in the production of pharmaceuticals and as a protecting group in organic synthesis.
Uniqueness
What sets (Beta-ALA70)-C3A (70-77) apart from these similar compounds is its unique chemical structure and specific reactivity, which make it particularly valuable in certain applications, such as targeted drug development and advanced material synthesis .
Propiedades
Fórmula molecular |
C35H61N13O10 |
|---|---|
Peso molecular |
823.9 g/mol |
Nombre IUPAC |
2-[2-[[2-[[2-[[2-[[2-[[2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H61N13O10/c1-18(2)11-23(47-32(55)25(13-21-14-39-17-42-21)48-33(56)26(16-49)45-27(50)8-9-36)30(53)41-15-28(51)44-24(12-19(3)4)31(54)43-20(5)29(52)46-22(34(57)58)7-6-10-40-35(37)38/h14,17-20,22-26,49H,6-13,15-16,36H2,1-5H3,(H,39,42)(H,41,53)(H,43,54)(H,44,51)(H,45,50)(H,46,52)(H,47,55)(H,48,56)(H,57,58)(H4,37,38,40) |
Clave InChI |
XXRCPSLEJVIGCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)




![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)


![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)
![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
